molecular formula C44H49N13O7 B2748079 CP-10 CAS No. 2366268-80-4

CP-10

Cat. No.: B2748079
CAS No.: 2366268-80-4
M. Wt: 871.9 g/mol
InChI Key: PACRWHUPEPCFHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CP-10 is synthesized by linking the cereblon ligand pomalidomide to the cyclin-dependent kinase 4/6 inhibitor palbociclib through a bifunctional molecule . The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as amide bond formation, esterification, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the integrity of the compound and to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

CP-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups attached .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CP-10

This compound is unique due to its bifunctional nature, combining the properties of both palbociclib and pomalidomide. This allows it to selectively degrade CDK6 with high efficiency, making it a potent therapeutic agent for targeting hematopoietic cancers .

Properties

IUPAC Name

4-[2-[2-[4-[[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]methyl]triazol-1-yl]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACRWHUPEPCFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC5=CN(N=N5)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9CCCC9)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49N13O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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